![molecular formula C26H27N5O3 B2576292 1-[4-(2-metoxifenil)piperazin-1-il]-2-{2-[3-(4-metilfenil)-1,2,4-oxadiazol-5-il]-1H-pirrol-1-il}etan-1-ona CAS No. 1261003-06-8](/img/structure/B2576292.png)

1-[4-(2-metoxifenil)piperazin-1-il]-2-{2-[3-(4-metilfenil)-1,2,4-oxadiazol-5-il]-1H-pirrol-1-il}etan-1-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

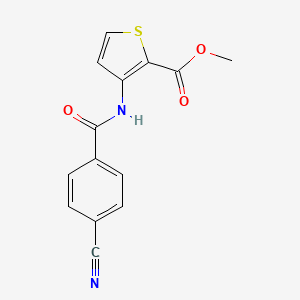

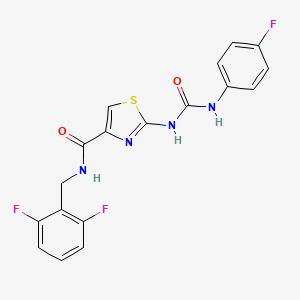

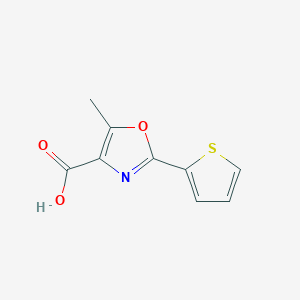

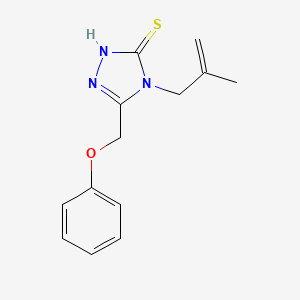

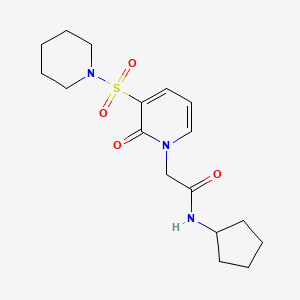

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and an oxadiazole ring

Aplicaciones Científicas De Investigación

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic effects, particularly in targeting specific receptors or pathways involved in diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mecanismo De Acción

Target of Action

The primary target of the compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neuroscience . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one affects the biochemical pathways associated with the alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The downstream effects of these pathways are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The pharmacokinetic properties of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds with an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one are primarily related to its interaction with the alpha1-adrenergic receptors . This interaction leads to changes in the function of these receptors, which can have therapeutic effects in the treatment of various neurological conditions .

Análisis Bioquímico

Biochemical Properties

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one plays a significant role in biochemical reactions, particularly as a ligand for alpha1-adrenergic receptors . This compound interacts with these receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . The interaction between 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one and alpha1-adrenergic receptors is characterized by binding affinity, which influences the receptor’s activity and subsequent cellular responses .

Cellular Effects

The effects of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which are crucial for muscle contraction and other cellular activities . Additionally, this compound may affect the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one exerts its effects through specific binding interactions with biomolecules . The compound binds to alpha1-adrenergic receptors, leading to either inhibition or activation of these receptors . This binding can result in conformational changes in the receptor, which subsequently alters its activity and downstream signaling pathways . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular activity, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as reducing blood pressure or alleviating symptoms of certain neurological conditions . Higher doses can lead to toxic or adverse effects, including disruptions in normal cellular function and potential organ damage . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one is involved in various metabolic pathways . The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of specific metabolites . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported across cell membranes by specific transporter proteins, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Métodos De Preparación

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The oxadiazole ring is then synthesized and attached to the piperazine derivative through a series of condensation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .

Análisis De Reacciones Químicas

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .

Comparación Con Compuestos Similares

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one can be compared with other similar compounds, such as:

Trazodone: An arylpiperazine-based compound used as an antidepressant.

Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

Urapidil: A compound with similar structural features, used as an antihypertensive agent. These compounds share structural similarities but differ in their specific functional groups and therapeutic applications. .

Propiedades

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c1-19-9-11-20(12-10-19)25-27-26(34-28-25)22-7-5-13-31(22)18-24(32)30-16-14-29(15-17-30)21-6-3-4-8-23(21)33-2/h3-13H,14-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRZOSLVHXETDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N4CCN(CC4)C5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)

![1-(6-cyclopropylpyrimidin-4-yl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2576213.png)

![2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2576215.png)

![N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)

![2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2576227.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)

![8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2576231.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2576232.png)